molecular formula C8H6BrClO3 B13533321 5-Bromo-2-chloromandelic acid

5-Bromo-2-chloromandelic acid

Cat. No.: B13533321
M. Wt: 265.49 g/mol
InChI Key: ZXNSIGNOLWJAHY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloromandelic acid: is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of mandelic acid, where the aromatic ring is substituted with bromine and chlorine atoms at the 5th and 2nd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Chlorination of Mandelic Acid: One common method to prepare 5-Bromo-2-chloromandelic acid involves the bromination and chlorination of mandelic acid. The reaction typically uses bromine and chlorine gas or their respective halogenating agents under controlled conditions to achieve selective substitution at the desired positions.

    Industrial Production Methods: Industrially, the preparation of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The process involves the use of catalysts and solvents to facilitate the halogenation reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-chloromandelic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of 5-Bromo-2-chlorophenylmethanol or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Bromo-2-chloromandelic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving halogenated aromatic compounds.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloromandelic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms on the aromatic ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Similar in structure but lacks the hydroxyl group present in mandelic acid.

    2-Bromo-5-chloromandelic acid: A positional isomer with bromine and chlorine atoms at different positions.

    5-Bromo-2-chlorophenylacetic acid: Similar structure but with an acetic acid moiety instead of mandelic acid.

Uniqueness:

    5-Bromo-2-chloromandelic acid: is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, along with the hydroxyl and carboxyl groups from mandelic acid. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrClO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

ZXNSIGNOLWJAHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)O)Cl

Origin of Product

United States

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